molecular formula C13H16O5 B6184533 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate CAS No. 576170-38-2

3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate

Cat. No.: B6184533
CAS No.: 576170-38-2
M. Wt: 252.3
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Description

3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with tert-butyl, methyl, and hydroxy groups, along with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a benzene derivative followed by esterification and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum yield.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate groups can be reduced to alcohols.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylate groups may produce primary alcohols.

Scientific Research Applications

3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl 1-methyl 3-hydroxybenzene-1,2-dicarboxylate
  • 3-tert-butyl 2-methyl 4-hydroxybenzene-1,3-dicarboxylate
  • 3-tert-butyl 1-methyl 4-hydroxybenzene-1,2-dicarboxylate

Uniqueness

3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

576170-38-2

Molecular Formula

C13H16O5

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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